2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide features a thiazolo[3,2-a]pyrimidinone core fused with a thiazole ring and a pyrimidinone moiety. The acetamide linker connects this core to a thiophen-2-ylmethyl substituent.
Propriétés
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-11(15-7-10-2-1-5-19-10)6-9-8-20-13-14-4-3-12(18)16(9)13/h1-5,9H,6-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDCNKZEPAXBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Compound 19 ():
- Structure : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Replaces the thiazolo[3,2-a]pyrimidinone core with a dihydropyrimidinone-thioacetamide backbone. Substituted with a trifluoromethylbenzothiazole group instead of thiophen-2-ylmethyl.
- Activity : Acts as a CK1-specific inhibitor, highlighting the role of the trifluoromethylbenzothiazole group in kinase selectivity .
Compounds 11–14 ():
- Structure : Hetaryl-sulfanyl derivatives of N’-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid.
- Key Differences: Thiazolo[4,5-b]pyridine core instead of pyrimidinone. Sulfanyl substituents may enhance solubility but reduce membrane permeability compared to the target’s thiophene group.
- Activity : Demonstrates antimicrobial and anti-inflammatory properties, suggesting broader therapeutic applications .
Substituent Modifications
Compound 43 ():
- Structure : tert-Butyl (8-(1,3-dioxoisoindolin-2-yl)-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-3-yl)carbamate.
- Key Differences :
- Bulky naphthalenylmethyl and carbamate groups replace the thiophen-2-ylmethyl acetamide.
- Impact : Increased lipophilicity may improve blood-brain barrier penetration but could reduce metabolic stability .
FL-no: 16.133 ():
- Structure: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide.
- Key Differences: Pyrazole core instead of thiazolo-pyrimidinone. Retains the N-(thiophen-2-ylmethyl)acetamide moiety.
- Activity: Used as a flavoring agent with a cooling sensation, illustrating the versatility of the thiophen-2-ylmethyl group in non-pharmacological applications .
Comparative Data Table
Research Findings and Implications
- Activity Profiles : The target’s thiophen-2-ylmethyl group may offer balanced π-stacking interactions in enzyme binding, contrasting with the stronger electron-withdrawing effects of Compound 19’s trifluoromethylbenzothiazole group .
- Synthetic Feasibility: supports the scalability of thioacetamide-linked compounds, though regioselectivity in thiazolo-pyrimidinone synthesis remains a challenge .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
